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Meerwein's salts, specifically triethyloxonium tetrafluoroborate ([EtsO]*[BF4]~) and
trimethyloxonium tetrafluoroborate ([MesO]*[BF4]~), are powerful and versatile alkylating
agents in organic synthesis. First discovered by Hans Meerwein, these crystalline solids are
known for their high reactivity, which stems from the potent electrophilicity of the trialkyloxonium
cation.[1][2] This guide provides a comprehensive overview of the reactivity of Meerwein's salt,
focusing on its applications in the alkylation of various nucleophiles, supported by quantitative
data, detailed experimental protocols, and mechanistic diagrams.

Core Properties and Handling

Meerwein's salts are typically white, crystalline solids that are soluble in polar organic solvents.
[2] However, they are highly sensitive to moisture and react vigorously with water, hydrolyzing
to the corresponding ether, alcohol, and tetrafluoroboric acid.[2] This reactivity necessitates
handling under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). While the
triethyl derivative is more common, the trimethyl analogue is generally considered a stronger
methylating agent.[3][4]

Table 1: Physical and Spectroscopic Properties of Common Meerwein's Salts
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Triethyloxonium

Trimethyloxonium

Property Tetrafluoroborate Tetrafluoroborate
Formula [(CH3CH2)30]*[BF4]~ [(CH3)30]*[BFa]~
Molar Mass 189.99 g/mol [2] 147.91 g/mol

Melting Point 91-92 °C (decomposes)[2] ~180 °C (decomposes)

1H NMR (3, ppm)

4.54 (s) in liquid SOz

Not readily available

13C NMR (0, ppm)

78.8 in CD2Cl2/SO2[3]

Not readily available

IR (cm™1)

Due to their ionic and reactive

nature, obtaining high-quality

IR spectra can be challenging.

Key absorptions are expected
for C-O stretching and the
BFa4~ anion.

Due to their ionic and reactive
nature, obtaining high-quality
IR spectra can be challenging.
Key absorptions are expected
for C-O stretching and the
BFa4~ anion.

Reactivity Profile: A Powerful Alkylating Agent

Meerwein's salts are potent "hard" electrophiles, meaning they preferentially react with "hard"
nucleophiles at the site of highest electron density.[3] Their reactivity surpasses that of many
traditional alkylating agents like alkyl halides. This high reactivity allows for the alkylation of a
wide range of weakly nucleophilic functional groups under relatively mild conditions.

O-Alkylation

The alkylation of oxygen-containing functional groups is a cornerstone of Meerwein's salt
chemistry.

« Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenols, can be
efficiently converted to their corresponding ethyl or methyl ethers.[3] This provides a valuable
alternative to traditional Williamson ether synthesis, especially for sterically hindered
substrates.

o Carboxylic Acids: Carboxylic acids are readily esterified by Meerwein's salt, a process that is
particularly useful when acid-catalyzed methods are not feasible.[2]
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o Amides and Lactams: The reaction with amides and lactams is particularly noteworthy. While
N-alkylation can be a competing pathway, O-alkylation is often favored, leading to the
formation of imidate salts.[5][6] These intermediates are highly versatile and can be further
transformed into esters, amidines, or various heterocyclic systems. The regioselectivity of
this reaction can be controlled; for instance, the use of trifluoroacetic acid (TFA) as an
additive has been shown to promote exclusive O-alkylation.[6]

Table 2: Representative Yields for O-Alkylation Reactions with Meerwein's Salt

Substrate Product Reagent Conditions Yield (%) Reference
Cyclohexyl ]
Cyclohexanol [EtsO]*[BF4]-  Neutral pH High [7]
ethyl ether
o Ethyl .
Benzoic Acid [EtsO]*[BFa]-  CH2Cl2, rt High [2]
benzoate
N- O-Ethyl-N-
_ [EtsO]*[BFa4]~
Methylbenza methylbenzim TEA CH2Clz, rt >95 [6]
mide idate '
) 5-Ethoxy-3,4-
o dihydro-2H- [EtsO]*[BF4]-  CH2Cl2, rt High [5]
Pyrrolidinone
pyrrole
N-Alkylation

Meerwein's salts are also effective for the alkylation of nitrogen-containing compounds.

e Amines: Primary and secondary amines are readily alkylated to form the corresponding
secondary and tertiary amines, respectively. However, overalkylation to the quaternary
ammonium salt can occur.

 Anilines: Aromatic amines, such as anilines, can be N-alkylated, although the conditions may
need to be carefully controlled to avoid side reactions.

o Heterocycles: Nitrogen-containing heterocycles, such as pyridines and imidazoles, are
readily alkylated to form the corresponding quaternary salts.[3] These salts are often useful
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as ionic liquids or as activated intermediates for further reactions.

Table 3: Representative Yields for N-Alkylation Reactions with Meerwein's Salt

Substrate Product Reagent Conditions Yield (%) Reference
4-
4- (Trimethylam
(Dimethylami monio)benzal  [MesO]*[BF4] ]
CH2Clz, rt High [4]
no)benzaldeh  dehyde -
yde tetrafluorobor
ate
N-
Ethylpyridiniu
Pyridine m [EtsO]*[BFa]-  CH2Clz, rt Quantitative [3]
tetrafluorobor
ate
A specific
N-alkylated
lactam [EtsO]*[BFa]~ - - [5]
) lactam
isomer
S-Alkylation

Sulfur-containing nucleophiles also react readily with Meerwein's salts.

e Thiols and Sulfides: Thiols are converted to thioethers, and sulfides are alkylated to form

sulfonium salts.[3] These sulfonium salts can serve as useful intermediates in various

organic transformations.

Table 4: Representative Yields for S-Alkylation Reactions with Meerwein's Salt
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Substrate Product Reagent Conditions Yield (%) Reference
) Phenyl ethyl )
Thiophenol ] [EtsO]*[BF4]~ - High [3]
sulfide

Trimethylsulfo
Dimethyl nium [MesO]*[BF4] o
) CH2Clz, rt Quantitative [3]
sulfide tetrafluorobor -

ate

Experimental Protocols

General Procedure for the Preparation of
Triethyloxonium Tetrafluoroborate

This procedure is adapted from established literature methods.[8]

Materials:

Boron trifluoride diethyl etherate (BFs-OEtz2)

Epichlorohydrin

Anhydrous diethyl ether

Nitrogen or Argon gas supply

Dry glassware
Procedure:

 In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel,
and a condenser with a drying tube, a solution of boron trifluoride diethyl etherate in
anhydrous diethyl ether is prepared under an inert atmosphere.

» Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle
reflux.
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 After the addition is complete, the mixture is stirred for an additional hour and then allowed to
stand at room temperature overnight.

» The crystalline product is isolated by filtration under an inert atmosphere, washed with
anhydrous diethyl ether, and dried under a stream of nitrogen. The product should be stored
under anhydrous conditions at low temperature.

Protocol for Regioselective O-Alkylation of Amides to
Imidates

This protocol is based on the work of Popov and Somfai.[6]

Materials:

Amide substrate

Triethyloxonium tetrafluoroborate ([EtsO]*[BFa4]™)

Trifluoroacetic acid (TFA)

Anhydrous dichloromethane (DCM)

Nitrogen or Argon gas supply

Dry glassware

Procedure:

To a solution of the amide in anhydrous DCM under an inert atmosphere, add a catalytic
amount of trifluoroacetic acid.

¢ Add triethyloxonium tetrafluoroborate to the mixture and stir at room temperature.

e Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

» Upon completion, the reaction is quenched with a saturated aqueous solution of sodium
bicarbonate.
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e The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent
is removed under reduced pressure to yield the crude imidate, which can be further purified

by column chromatography.

Mechanistic Pathways and Visualizations

The reactivity of Meerwein's salt is predominantly governed by an Sn2-type mechanism, where
the nucleophile attacks one of the electrophilic alkyl groups of the oxonium ion, displacing a
neutral dialkyl ether molecule.

Caption: General Sn2 mechanism for alkylation by Meerwein's salt.

Reaction with Amides: O- vs. N-Alkylation

The reaction of Meerwein's salt with amides presents an interesting case of regioselectivity.
The amide functional group has two nucleophilic sites: the oxygen and the nitrogen.

( [R3O]*[BF4a]~ )
Amide
(R-CO-NR'R")

Attack by Attack by
Oxygen Nitrogen

y y

O-Alkylation N-Alkylation
(Kinetic Product) (Thermodynamic Product)

i i

Imidate Salt N-Alkylated Amide Salt
[R-C(OR)=NR'R"]* [R-CO-N(R)R'R"T*

Click to download full resolution via product page

Caption: Competing pathways for the alkylation of amides.
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O-alkylation is generally the kinetically favored pathway due to the higher electron density on
the oxygen atom. However, the resulting imidate salt can sometimes rearrange to the more
thermodynamically stable N-alkylated product, especially at higher temperatures or with
prolonged reaction times.

Experimental Workflow for Amide O-Alkylation

The following diagram illustrates a typical laboratory workflow for the O-alkylation of an amide
using Meerwein's salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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